molecular formula C17H29N B1389392 2-Isopropyl-N-octylaniline CAS No. 1038724-65-0

2-Isopropyl-N-octylaniline

Cat. No.: B1389392
CAS No.: 1038724-65-0
M. Wt: 247.4 g/mol
InChI Key: AZBLBWIXKCRXMF-UHFFFAOYSA-N
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Description

2-Isopropyl-N-octylaniline is an organic compound with the molecular formula C17H29N and a molecular weight of 247.43 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes an isopropyl group and an octyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-octylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with isopropyl bromide and octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-N-octylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sodium hydroxide

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated aniline derivatives

Scientific Research Applications

2-Isopropyl-N-octylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-octylaniline involves its interaction with specific molecular targets, primarily through its aniline moiety. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. These interactions are crucial in proteomics research, where the compound is used to probe protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-N-octylaniline is unique due to its specific combination of isopropyl and octyl groups attached to the aniline ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in specialized research applications .

Properties

IUPAC Name

N-octyl-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N/c1-4-5-6-7-8-11-14-18-17-13-10-9-12-16(17)15(2)3/h9-10,12-13,15,18H,4-8,11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBLBWIXKCRXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=CC=C1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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